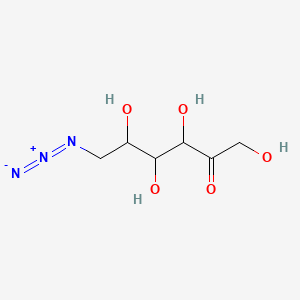

6-Azido-6-deoxyhex-2-ulose

Description

Context within Azido (B1232118) Sugar and Ketose Chemistry

The utility of 6-Azido-6-deoxyhex-2-ulose is best understood by examining its constituent chemical features: the azide (B81097) group and the ketose core.

The azide group (N₃) is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgmdpi.com The azide is small, metabolically stable, and absent in most biological systems, making it an ideal chemical handle. wikipedia.orgnih.gov Its primary utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions, such as the Staudinger ligation with phosphines and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). mdpi.comnih.gov

When installed on a sugar, the azide group allows for the metabolic labeling of glycans. nih.gov Cells can be fed azido sugars, which are then incorporated into glycoproteins and other glycoconjugates by the cell's own biosynthetic machinery. nih.govsigmaaldrich.com The azide handle on these newly synthesized biomolecules can then be selectively reacted with a probe molecule, such as a fluorophore or a biotin (B1667282) tag, for visualization or enrichment and subsequent analysis. mdpi.comnih.gov This strategy has been widely used to study glycan distribution, trafficking, and dynamics in living cells and organisms. mdpi.com

Unlike the more common aldoses (like glucose), which have a carbonyl group at the C-1 position, ketoses possess a ketone functionality, typically at the C-2 position. mit.edu This structural difference influences their chemical reactivity and metabolic pathways. While aldoses are readily oxidized, ketoses are generally less reactive under mild oxidizing conditions. However, under basic or enzymatic conditions, ketoses can tautomerize to aldoses, allowing them to participate in similar reactions. biosynth.com

In the context of metabolic labeling, the ketose structure of this compound suggests that it may be processed by a distinct set of enzymes compared to its aldose counterparts. For instance, the enzymatic synthesis of ketoses often involves aldolases, which catalyze the formation of carbon-carbon bonds. nih.gov The study of azido-ketoses can, therefore, provide insights into the substrate specificity of enzymes involved in ketose metabolism and utilization.

Significance of Azide Functionality in Carbohydrate Bioorthogonal Chemistry

Structural Classification and Nomenclature within Deoxyhexoses

This compound belongs to the class of deoxyhexoses, which are monosaccharides where one of the hydroxyl groups has been replaced by a hydrogen atom. The "6-deoxy" designation indicates that this modification is at the C-6 position. Prominent examples of naturally occurring 6-deoxyhexoses include L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose).

The nomenclature "hex-2-ulose" specifies a six-carbon sugar (hexose) with a ketone at the second carbon (2-ulose). The "azido" prefix at the 6-position indicates the substitution of the hydroxyl group with an azide group. Therefore, this compound is a synthetic derivative that combines features of both deoxy and azido sugars.

Below is a table comparing this compound with related compounds:

| Compound Name | Parent Hexose (B10828440) | Functional Group at C-2 | Modification at C-6 |

| D-Glucose | Aldohexose | Aldehyde (in open form) | Hydroxyl |

| D-Fructose | Ketohexose | Ketone | Hydroxyl |

| L-Fucose | Aldohexose | Aldehyde (in open form) | Deoxy (Hydrogen) |

| This compound | Ketohexose | Ketone | Azide |

| 6-Azido-6-deoxy-D-glucose | Aldohexose | Aldehyde (in open form) | Azide |

Overview of Research Trajectories for Azido Deoxyketoses

Research on azido deoxyketoses, while not as extensive as that on their aldose analogs, is opening up new avenues in chemical biology. The synthesis of these molecules is a key area of investigation. An early and notable example is the enzymatic synthesis of 6-azido-6-deoxy-L-lyxo-hex-2-ulose 1-phosphate, which was achieved using fuculose-1-phosphate aldolase (B8822740). This demonstrated the feasibility of using enzymes to create complex azido-ketoses.

The primary research trajectory for these compounds is their application as bioorthogonal chemical reporters. Given the promiscuity of some glycosyltransferases, it is plausible that azido-deoxyketoses could be metabolically incorporated into cellular glycans. For example, studies with 6-azido-6-deoxy-glucose have shown that it can be used to label intracellular proteins, revealing the substrate flexibility of enzymes like O-GlcNAc transferase. nih.govnih.gov This suggests that this compound could serve as a unique probe to study the metabolic pathways and enzymes that process ketose sugars.

Furthermore, the presence of the azide group allows for the attachment of various molecular probes for applications in:

Glycoproteomics: Identifying and quantifying glycoproteins that incorporate the azido-ketose.

Bioimaging: Visualizing the localization and dynamics of specific glycan populations within cells.

Drug Delivery: Targeting specific cell types by functionalizing the azido sugar with targeting ligands.

The development of more efficient synthetic routes, both chemical and enzymatic, to access a wider variety of azido deoxyketoses will be crucial for advancing these research trajectories. nih.gov Exploring the biological activities of these compounds themselves is another promising area of future research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O5 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

6-azido-1,3,4,5-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2 |

InChI Key |

DHCFCMVDOWDQHL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Azido 6 Deoxyhex 2 Ulose and Its Advanced Analogues

Chemoenzymatic Synthesis Approaches for Ketoses and Azido (B1232118) Sugars

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations on carbohydrate scaffolds, often minimizing the need for extensive protecting group manipulations that are characteristic of classical chemical synthesis. While a direct enzymatic synthesis of 6-azido-6-deoxyhex-2-ulose has not been prominently reported, established enzymatic methods for creating azido sugars and ketoses provide a clear blueprint for potential biocatalytic routes.

Enzyme cascades have proven highly effective for producing complex activated azido sugars. For instance, a gram-scale production of UDP-6-azido-GalNAc has been developed, demonstrating the power of this approach. acs.org This process utilized an enzyme cascade featuring NahK from Bifidobacterium longum and AGX1 from Homo sapiens, achieving yields up to 97%. acs.orgresearchgate.net Such systems, which can generate unnatural nucleotide sugars, offer a pathway to activated analogues of the target molecule. acs.org

Mutant enzymes, or glycosynthases, are another powerful tool. These engineered glycosyl hydrolases can catalyze the formation of glycosidic bonds using activated donor sugars with leaving groups like azides. researchgate.net For example, a catalytic acid/base mutant of Thermoanaerobacterium xylanolyticus β-glucosidase was used for the gram-scale production of 1-azido-β-D-glucose from p-nitrophenyl-β-D-glucopyranoside (pNPGlc) and sodium azide (B81097). google.comrsc.org

For the introduction of the ketone functionality, oxidoreductases such as pyranose oxidases and dehydrogenases are employed. Pyranose oxidase has been shown to selectively oxidize carbohydrates at the C-2 and C-3 positions, depending on the substrate, although yields can be low for glycosides. rsc.orgrug.nl Fungal pyranose dehydrogenases have also been identified that can oxidize various positions on the carbohydrate ring. rug.nl For example, pyranose dehydrogenase from Agaricus bisporus (AbPDH1) is known to oxidize the C-2 secondary hydroxyl of lactose (B1674315) to 2-ketolactose. nih.gov These enzymatic oxidations provide a potential route to form the hex-2-ulose structure from a 6-azido-6-deoxyhexopyranoside precursor under mild conditions.

| Enzyme Type | Application in Azido Sugar / Ketose Synthesis | Example Substrate(s) | Reference(s) |

| Enzyme Cascade (Kinase/Pyrophosphorylase) | Gram-scale synthesis of nucleotide-activated azido sugars. | 6-azido-GalNAc | acs.orgresearchgate.net |

| Mutant Glycosidase | Transglucosylation to produce glycosyl azides. | p-nitrophenyl-β-D-glucopyranoside | google.comrsc.org |

| Pyranose Oxidase | Selective oxidation of secondary hydroxyls to ketones. | Methyl-β-D-glucopyranoside | rsc.orgrug.nl |

| Pyranose Dehydrogenase | Oxidation of secondary hydroxyls (e.g., at C-2) to ketones. | Lactose | nih.gov |

Chemical Synthesis Strategies for this compound

Purely chemical syntheses offer versatility and access to a wide range of analogues not readily accessible through enzymatic means. The synthesis of this compound typically involves a multi-step sequence starting from a readily available hexopyranoside, such as a derivative of glucose or galactose. The strategy must address three key transformations: regioselective functionalization at C-6, introduction of the azide, and formation of the C-2 ketone.

The first critical step in the chemical synthesis is to differentiate the primary hydroxyl group at the C-6 position from the secondary hydroxyl groups at C-2, C-3, and C-4. The higher reactivity of the primary C-6 hydroxyl allows for its selective functionalization.

Common strategies include:

Selective Protection: Using bulky protecting groups such as trityl (Tr), tert-butyldiphenylsilyl (TBDPS), or pivaloyl (Piv) chloride, which react preferentially at the sterically less hindered C-6 hydroxyl. rug.nl

Selective Sulfonylation: Direct reaction of an unprotected or partially protected glycoside with tosyl chloride (TsCl) or mesyl chloride (MsCl) in pyridine (B92270) often leads to selective sulfonylation at the C-6 position, introducing a good leaving group for subsequent nucleophilic substitution. tudelft.nl

Organotin-Mediated Activation: The use of dibutyltin (B87310) oxide forms a stannylene acetal (B89532) intermediate, typically between the C-4 and C-6 hydroxyls in galactosides or enhancing the reactivity of a specific hydroxyl group, allowing for regioselective acylation or alkylation. rsc.org

This initial functionalization is paramount as it sets the stage for the introduction of the azide moiety specifically at the desired C-6 position.

With a suitable leaving group installed at the C-6 position, the azide group is introduced via a classical SN2 nucleophilic substitution reaction. This reaction is typically performed using an azide salt in a polar aprotic solvent.

Key reagents and leaving groups include:

Leaving Groups: The most common leaving groups are sulfonates, such as tosylates (-OTs), mesylates (-OMs), and triflates (-OTf). Halides, particularly iodides and bromides, are also effective. Triflate is an exceptionally good leaving group, and its displacement by azide is often highly efficient. rsc.orgmasterorganicchemistry.comacs.org

Azide Sources: Sodium azide (NaN₃) is the most common and cost-effective source of the azide nucleophile. tudelft.nlmasterorganicchemistry.com Tetrabutylammonium (B224687) azide (TBAN₃) is also used, particularly for its solubility in organic solvents and its ability to facilitate substitution under mild conditions. rsc.orgacs.org

Solvents: Dimethylformamide (DMF) is the most frequently used solvent for these substitutions, as its polar, aprotic nature effectively solvates the cation while leaving the azide anion highly nucleophilic. tudelft.nlmasterorganicchemistry.com

The SN2 reaction proceeds with an inversion of configuration at the reacting center, a crucial detail for stereocontrolled synthesis, though this is not relevant for the achiral C-6 primary position. The reaction of a C-6 triflate with sodium azide in DMF is a robust method for forming the 6-azido-6-deoxy sugar scaffold. masterorganicchemistry.com

Formation of the ketone at the C-2 position (a 2-ulose) on a pyranoside ring is a significant challenge. Direct oxidation of the C-2 hydroxyl group is often complicated by the higher reactivity of the C-3 hydroxyl in many pyranosides, especially with palladium-based catalysts that selectively yield 3-ketoses. acs.orgmdpi.com Therefore, indirect or multi-step strategies are generally required.

Route A: Oxidation of Unsaturated Precursors A common approach involves starting from glycals (1,2-unsaturated sugars). The Ferrier rearrangement can be used to convert a glycal into a 2,3-unsaturated pyranoside. cdnsciencepub.com Subsequent chemoselective oxidation of the allylic hydroxyl at C-4 can yield a hex-2-enopyranosid-4-ulose. cdnsciencepub.comresearchgate.net While this produces a 4-ulose, related strategies involving different patterns of unsaturation and oxidation can lead to the desired 2-ulose.

Route B: Ozonolysis of an Exocyclic Alkene A plausible and powerful route involves the creation and subsequent cleavage of an exocyclic double bond at C-2.

Formation of Precursor: A precursor ketone, for instance at C-3, could be synthesized first.

Alkene Formation: A Wittig reaction or similar olefination at the C-2 position of a suitable precursor would generate an exocyclic methylene (B1212753) or alkylidene group.

Ozonolysis: The resulting exocyclic enol ether or alkene is then subjected to ozonolysis (O₃), followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc). masterorganicchemistry.com This cleaves the double bond, leaving a ketone at the C-2 position of the pyranoside ring. universiteitleiden.nlrsc.org

Route C: Rearrangement and Isomerization In some cases, specific reaction conditions can promote the isomerization of other ketoses. For example, a reported synthesis of a ketohexofuranose involved the ozonolysis of a 2-acetoxymethyl-hex-1-enitol derivative, which yielded a hex-2-ulose that subsequently rearranged. mdpi.com

Achieving the desired stereochemistry is fundamental in carbohydrate synthesis. For a molecule like this compound, stereocontrol is primarily concerned with the configuration of the hydroxyl groups at C-3 and C-4 and the anomeric center at C-1.

Control via Starting Material: The inherent stereochemistry of the final product is often determined by the choice of the starting sugar (e.g., D-glucose, D-galactose, or D-mannose).

Control via Reaction Mechanism:

Nucleophilic Substitution: As mentioned, SN2 reactions, such as the displacement of a C-4 triflate with an azide, proceed with complete inversion of stereochemistry, allowing for the conversion of a gluco-configured center to a galacto-configured one. nih.gov

Stereoselective Reduction: If a synthetic route generates a ketone at a position other than C-2 (e.g., at C-3 or C-4), its subsequent reduction can be controlled to favor a specific diastereomer. The choice of reducing agent (e.g., NaBH₄ vs. L-Selectride®) and the steric environment around the ketone dictate the facial selectivity of the hydride attack, leading to a predominance of one alcohol epimer. researchgate.netcore.ac.uk This principle would apply equally to the reduction of the C-2 ketone in the title compound to generate specific diastereomers of 6-azido-6-deoxyhexanols.

A facile route for preparing rare deoxy amino sugars has been demonstrated through a one-pot double inversion of triflates using tetrabutylammonium azide, showcasing a powerful method for controlling stereochemistry at multiple centers. rsc.orgacs.org

Derivatization to Form the C-2 Ketone (Hex-2-ulose) Structure

Synthesis of Activated this compound Derivatives for Glycosylation (e.g., nucleotide-activated sugars)

For use in biological systems or for enzymatic glycosylation, carbohydrates are often required in their "activated" form, most commonly as nucleotide sugars (e.g., UDP-, GDP-, or CMP-sugars). researchgate.net The synthesis of an activated derivative of this compound would follow established protocols for nucleotide sugar synthesis.

The general chemical route involves two key steps:

Anomeric Phosphorylation: The unprotected anomeric hydroxyl group of the sugar is first phosphorylated to generate a sugar-1-phosphate. Various phosphorylating agents can be used, but this step must be selective for the anomeric position.

Coupling with a Nucleoside Monophosphate: The resulting sugar-1-phosphate is then coupled with an activated nucleoside monophosphate, such as uridine (B1682114) monophosphate-morpholidate (UMP-morpholidate), in the presence of a coupling agent to form the pyrophosphate linkage of the final nucleotide sugar.

Chemoenzymatic methods, as described previously, provide a highly efficient alternative. An enzyme cascade could potentially be designed to first phosphorylate this compound at the anomeric position using a kinase, followed by a pyrophosphorylase-catalyzed reaction with a nucleotide triphosphate (e.g., UTP) to generate the target UDP-sugar. acs.orgresearchgate.net The synthesis of compounds like UDP-6-azido-6-deoxy-D-glucose has been reported, and these molecules serve as valuable building blocks for creating more complex structures.

| Synthesis Step | Key Reagents/Methods | Intermediate/Product Formed | Reference(s) |

| 1. Regioselective C-6 Activation | TsCl/pyridine; TBDPSCl/imidazole | 6-O-tosyl-hexopyranoside; 6-O-TBDPS-hexopyranoside | rug.nltudelft.nl |

| 2. C-6 Azide Introduction | NaN₃ in DMF; TBAN₃ | 6-azido-6-deoxyhexopyranoside | tudelft.nlrsc.orgmasterorganicchemistry.com |

| 3. C-2 Ketone Formation | Ozonolysis of exocyclic alkene; Oxidation of unsaturated precursors | This compound | mdpi.comcdnsciencepub.comuniversiteitleiden.nl |

| 4. Nucleotide Sugar Synthesis (Chemical) | 1. Phosphorylation (e.g., H₃PO₄) 2. Coupling with UMP-morpholidate | UDP-6-azido-6-deoxyhex-2-ulose | |

| 5. Nucleotide Sugar Synthesis (Enzymatic) | Kinase + Pyrophosphorylase enzyme cascade | UDP-6-azido-6-deoxyhex-2-ulose | acs.orgresearchgate.net |

Chemical Transformations and Reactivity of 6 Azido 6 Deoxyhex 2 Ulose

Bioorthogonal Click Chemistry Applications of the Azide (B81097) Group

The azide group is a versatile functional handle for bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. nih.govmdpi.com This has led to the widespread use of azido (B1232118) sugars in metabolic labeling, glycan imaging, and proteomics. nih.govresearchgate.net The azide moiety of 6-azido-6-deoxyhex-2-ulose can participate in several key bioorthogonal reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. nobelprize.orgorganic-chemistry.orgrsc.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. scispace.com

In the context of this compound, the azide group can be readily conjugated to alkyne-containing molecules, such as fluorescent dyes, biotin (B1667282) tags, or other biomolecules, using CuAAC. researchgate.netmedchemexpress.com This enables the visualization and tracking of glycoconjugates in cellular systems. nih.gov For example, after metabolic incorporation of the acetylated form of 6-azido-6-deoxyglucose (a related compound) into cellular proteins, the azide can be reacted with an alkyne-tagged fluorescent probe for in-gel fluorescence scanning. nih.gov

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

| Reactants | Azide and a terminal alkyne |

| Catalyst | Copper(I) source (e.g., Cu(I) salts or generated in situ from Cu(II)) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High yields, mild conditions, high specificity, wide functional group tolerance |

| Applications | Bioconjugation, materials science, drug discovery |

To overcome the cytotoxicity associated with the copper catalyst used in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. The relief of ring strain drives the reaction forward, allowing it to proceed at physiological temperatures.

The azide group of this compound can participate in SPAAC reactions with various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.com This copper-free click chemistry approach is particularly valuable for in vivo imaging and labeling studies where the presence of copper could be detrimental to biological systems. For instance, cell surface labeling can be achieved by reacting azide-modified cells with a cyclooctyne-tagged biotin probe. nih.gov

The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. sigmaaldrich.comthermofisher.com The initial reaction, known as the Staudinger reaction, forms an aza-ylide intermediate. wikipedia.org In the ligation variant, this intermediate undergoes an intramolecular rearrangement to form a stable amide bond. sigmaaldrich.comwikipedia.org

This reaction is highly chemoselective, as both the azide and the phosphine (B1218219) are largely unreactive with most biological functional groups. sigmaaldrich.com The azide of this compound can be targeted by a phosphine-containing probe, leading to the formation of a stable conjugate. This methodology has been instrumental in studying cell-surface glycosylation and other biological processes. sigmaaldrich.com Recent developments have focused on creating more robust aza-ylides for efficient bioconjugation in living cells. tmd.ac.jp A tandem Staudinger/aza-Wittig reaction of 6-azido-6-deoxycellulose derivatives has also been reported, expanding the synthetic utility of this chemistry. nih.gov

Aryl azides can be activated by UV light to generate highly reactive nitrene species. This property is exploited in photoaffinity labeling to identify and characterize protein-ligand interactions. nih.govscispace.comox.ac.uk While the azide in this compound is an alkyl azide, it can be incorporated into larger molecules that also contain an aryl azide photophore. nih.gov Upon photoactivation, the nitrene can form a covalent bond with nearby molecules, allowing for the identification of binding partners. nih.gov For example, photoaffinity probes containing an azide group have been used to label transporters and receptors in biological membranes. nih.govnih.gov

Staudinger Ligation and its Variants

Reactivity of the Hex-2-ulose Ketone Moiety

The ketone group at the C-2 position of the hex-2-ulose ring provides another site for chemical modification, primarily through nucleophilic additions and reductions.

The carbonyl group of the ketone is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a variety of functional groups at the C-2 position. For instance, the addition of sodium azide to α,β-unsaturated sugar enones, which are precursors to ketosugars, has been used to synthesize azido sugars. sbq.org.br

Reduction of the ketone in hex-2-ulose derivatives can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction typically leads to the formation of the corresponding secondary alcohol. The stereoselectivity of the reduction can often be controlled by the choice of reducing agent and the surrounding stereochemistry of the sugar ring. For example, the reduction of an ethyl 2,3-dideoxy-α-D-glycero-hex-2-enopyranosid-4-ulose with lithium aluminum hydride yields the D-erythro alcohol exclusively. ingentaconnect.comcdnsciencepub.comresearchgate.net The reduction of 3-deoxy-D-erythro-hex-2-ulose to 3-deoxyfructose (B1226627) is another example of this type of transformation. ebi.ac.uk

Table 2: Common Chemical Transformations of the Hex-2-ulose Ketone

| Reaction Type | Reagents | Product |

| Nucleophilic Addition | Sodium azide (NaN₃) | Azido-sugar derivative |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

Isomerization and Tautomerism Pathways

Like other ketohexoses, this compound in solution does not exist as a single, static structure. Instead, it is subject to complex equilibria involving several isomeric forms, or tautomers. This phenomenon is critical to its chemical reactivity and biological interactions. The primary tautomeric forms include the open-chain keto form and several cyclic hemiacetal structures.

In an aqueous environment, the open-chain form of a ketohexose is in dynamic equilibrium with its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. nih.govnih.gov This cyclization occurs through the intramolecular nucleophilic attack of a hydroxyl group (typically from C-5 or C-6 for pyranose rings, or C-4 or C-5 for furanose rings) on the carbonyl carbon at the C-2 position. For this compound, cyclization involving the C-6 hydroxyl is precluded by the presence of the azido group. Therefore, intramolecular hemiacetal formation involves the hydroxyl groups at C-5, C-4, and C-7 (if formed from C-2), leading to pyranose and furanose rings, respectively. Each cyclic form can exist as two anomers, designated α and β, depending on the stereochemistry at the newly formed anomeric center (C-2).

Molecular dynamics simulations and NMR studies on analogous ketohexoses reveal that the distribution of these tautomers at equilibrium is influenced by factors such as stereochemistry, solvent, and temperature. nih.govnih.govoup.com While the open-chain form is often a minor component in solution, its presence is mechanistically crucial for certain reactions. researchgate.net Studies on D-glucosone (D-arabino-hexos-2-ulose), a related compound, confirm its existence in a tautomeric equilibrium with its enol form. cymitquimica.comnih.gov

Beyond hemiacetal formation, this compound can also undergo keto-enol tautomerism. This process involves the migration of an alpha-hydrogen (from either C-1 or C-3) to the carbonyl oxygen, resulting in the formation of an enol or enolate intermediate. libretexts.orglibretexts.org This pathway is often catalyzed by acids or bases and is fundamental to understanding reactions such as epimerization and aldol (B89426) condensations. The stability of the resulting enol is influenced by the substitution pattern and potential for conjugation. libretexts.org

The potential tautomeric forms of this compound are summarized in the table below.

| Tautomer Class | Specific Form | Description |

|---|---|---|

| Acyclic | Keto form | Open-chain structure with a carbonyl group at the C-2 position. |

| Enol forms | Contains a C=C double bond and a hydroxyl group on one of the double-bonded carbons (e.g., Δ1-enol, Δ2-enol). | |

| Cyclic (Hemiacetals) | α-Furanose | Five-membered ring formed by attack of the C-5 hydroxyl on the C-2 ketone. The anomeric hydroxyl at C-2 is in the α-configuration. |

| β-Furanose | Five-membered ring formed by attack of the C-5 hydroxyl on the C-2 ketone. The anomeric hydroxyl at C-2 is in the β-configuration. | |

| α-Pyranose | Six-membered ring formed by attack of the C-6 hydroxyl is not possible; a ring formed with the C-7 hydroxyl would result in a septanose (seven-membered) ring. A pyranose ring could form via the C-5 hydroxyl attacking a C-1 aldehyde if isomerization occurs. However, for a 2-ulose, pyranose formation typically involves the C-7 hydroxyl. Given the compound name, a six-membered ring involving the C-5 hydroxyl attacking the C-2 ketone is a plausible furanose form. A pyranose ring involving the C-6 position is blocked. | |

| β-Pyranose | Six-membered ring with the anomeric hydroxyl at C-2 in the β-configuration. Similar structural considerations as the α-pyranose form apply. |

Orthogonal Chemical Strategies for Multifunctional Modifications

The azido (–N₃) group at the C-6 position of this compound is not merely a structural replacement for a hydroxyl group; it is a powerful chemical handle for selective modification. This functionality is central to the concept of bioorthogonal chemistry, which involves chemical reactions that can proceed within a living system without interfering with native biological processes. cas.orgnih.gov The azide group is an exemplary bioorthogonal reporter because it is small, metabolically stable, and virtually absent from most biological systems. nih.govmdpi.com Its presence allows for the targeted, covalent attachment of various molecular probes or functional moieties.

The primary orthogonal strategies leveraging the azide group are "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatible reaction conditions.

Staudinger Ligation: One of the pioneering bioorthogonal reactions, the Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine. nih.govthermofisher.com The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular rearrangement to form a stable amide bond. thermofisher.com This reaction does not require a metal catalyst and proceeds readily at physiological pH and temperature, making it suitable for in vivo applications. mdpi.com

Azide-Alkyne Cycloadditions: This class of [3+2] cycloaddition reactions has become exceedingly popular for bioconjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is extremely efficient and high-yielding but requires a copper(I) catalyst. While copper can be toxic to cells, the development of ligands that stabilize the Cu(I) oxidation state and minimize cellular toxicity has expanded its utility in biological contexts. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DIBO; or biarylazacyclooctynone, BARAC). nih.gov The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst. nih.gov This "copper-free click chemistry" is widely used for live-cell imaging and in vivo studies. cas.org

These orthogonal strategies enable the multifunctional modification of this compound or its metabolic products. For instance, after being incorporated into cellular glycoconjugates, the azide handle can be tagged with a fluorescent dye for imaging, a biotin tag for affinity purification and proteomic analysis, or a drug molecule for targeted delivery. cas.orgnih.gov The synthesis of complex 6-azido-6-deoxy-phosphatidylinositol derivatives highlights the utility of the azide as a key functional group for building sophisticated molecular probes for biological investigation. nih.gov

| Strategy | Reaction Partners | Key Product | Advantages | Limitations |

|---|---|---|---|---|

| Staudinger Ligation | Azide + Triarylphosphine | Amide Bond | Catalyst-free; biocompatible. mdpi.comthermofisher.com | Slower kinetics compared to click reactions; potential for phosphine oxidation. |

| CuAAC | Azide + Terminal Alkyne | 1,2,3-Triazole | Very fast and high-yielding; highly specific. nih.gov | Requires a copper catalyst, which can be toxic to cells. nih.gov |

| SPAAC | Azide + Strained Alkyne (e.g., Cyclooctyne) | 1,2,3-Triazole | Catalyst-free (copper-free); fast kinetics; highly bioorthogonal. nih.gov | Strained alkyne probes can be larger and may have off-target reactivity in some cases. |

Advanced Spectroscopic and Analytical Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules like 6-Azido-6-deoxyhex-2-ulose in solution. By analyzing various NMR experiments, one can deduce the complete picture of its covalent framework and stereochemistry.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum would reveal the chemical shift, integration, and coupling pattern for each proton. The absence of a proton at the C-2 position and the presence of a methylene (B1212753) group (CH₂) at C-6 are key expected features. The protons on the carbon bearing the azide (B81097) group (H-6 and H-6') are expected to show a characteristic upfield shift compared to their hydroxylated counterparts.

The ¹³C NMR spectrum is particularly diagnostic. A key signal expected at a significantly downfield chemical shift (typically > 170 ppm) would confirm the presence of the ketone carbonyl at the C-2 position. Another characteristic signal, anticipated around 50 ppm, corresponds to the carbon atom (C-6) attached to the azide group. mdpi.com The remaining carbon signals (C-1, C-3, C-4, C-5) would appear in the typical carbohydrate region of the spectrum (60-100 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Pyranose Form) *

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| C-1 | ~95-100 | ~4.0-5.0 | d or ABq |

| C-2 | >170 | - | - |

| C-3 | ~70-75 | ~3.5-4.2 | m |

| C-4 | ~68-72 | ~3.4-3.9 | m |

| C-5 | ~70-76 | ~3.6-4.1 | m |

| C-6 | ~50-52 | ~3.3-3.7 | m |

Note: These values are estimations based on data from structurally related compounds, such as hex-2-ulose derivatives and 6-azido-6-deoxy-aldohexoses. mdpi.comresearchgate.net Actual values may vary depending on the solvent, temperature, and specific conformation.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would establish the connectivity pathway of the protons, for instance, revealing the coupling network from H-3 through H-4 to H-5 and the H-6 protons. It would also confirm the lack of a proton at C-2, as no correlations to H-2 would be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom it is directly attached to. columbia.edu This allows for the direct assignment of protonated carbons. For the target molecule, it would show cross-peaks for C1-H1, C3-H3, C4-H4, C5-H5, and C6-H6, providing clear assignments for these atoms. The ketone carbon (C-2) would be absent from the HSQC spectrum, confirming its non-protonated nature.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu HMBC is crucial for piecing together the full carbon skeleton, especially around quaternary centers like the C-2 ketone. Key expected HMBC correlations would include:

Correlations from the C-1 and C-3 protons to the C-2 ketone carbon, confirming the position of the carbonyl group.

Correlations from the C-4 and H-6 protons to the C-5 carbon.

Correlations from the H-5 proton to the C-6 carbon, confirming the attachment of the azidomethyl group.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4 ↔ H-5 ↔ H-6 | Confirms the spin-spin coupling network along the carbon backbone. |

| HSQC | C-1/H-1, C-3/H-3, C-4/H-4, C-5/H-5, C-6/H-6 | Assigns all protonated carbons. |

| HMBC | H-1, H-3 → C-2 | Confirms the position of the C-2 ketone. |

| HMBC | H-5 → C-6 | Confirms the C5-C6 bond. |

| HMBC | H-4, H-6 → C-5 | Confirms connectivity around C-5. |

¹H NMR and ¹³C NMR Chemical Shift Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high confidence. Techniques like Electrospray Ionization (ESI) are commonly employed for polar molecules like carbohydrates. rsc.orginrs.ca

For this compound (cyclic pyranose form, molecular formula C₆H₉N₃O₄), the expected monoisotopic mass would be approximately 203.0647 Da. HRMS analysis would typically detect this as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺. acs.orgrsc.org The high accuracy of the mass measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting the absorption of IR radiation corresponding to bond vibrations. masterorganicchemistry.com In the spectrum of this compound, two distinct and strong absorption bands would be of primary diagnostic value:

Azide (N₃) Stretch: A very strong and sharp absorption band is expected in the region of 2100 cm⁻¹ . This peak is highly characteristic of the azide functional group and its presence is a clear indicator of successful azidation. rsc.orggoogle.com

Ketone (C=O) Stretch: A strong absorption band is anticipated in the range of 1715-1730 cm⁻¹ . For a saturated six-membered ring ketone, this peak is typically found around 1715 cm⁻¹. pressbooks.pubblogspot.com This signal confirms the presence of the carbonyl group at the C-2 position.

Additionally, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3600 - 3200 | Broad, Strong |

| Azide | N≡N stretch | ~2100 | Sharp, Strong |

| Ketone | C=O stretch | 1730 - 1715 | Strong |

| Alkyl | C-H stretch | 3000 - 2850 | Medium |

Chromatographic Separation and Purity Analysis (e.g., HPLC, GPC)

Chromatographic techniques are essential for the purification of the final compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis and purification of non-volatile, polar compounds like monosaccharides. jfda-online.com Various modes of HPLC can be employed:

Reversed-Phase (RP-HPLC): While carbohydrates themselves are often too polar for good retention on standard C18 columns, derivatization with a chromophore (such as 1-phenyl-3-methyl-5-pyrazolone, PMP, or p-aminobenzoic ethyl ester, ABEE) can be used to increase hydrophobicity and allow for sensitive UV detection. jfda-online.comnih.gov

Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for separating highly polar compounds and can be used to analyze the underivatized sugar.

High-Performance Anion-Exchange Chromatography (HPAEC): Coupled with Pulsed Amperometric Detection (PAD), HPAEC-PAD is a highly sensitive method for the direct analysis of carbohydrates without derivatization. thermofisher.com

HPLC analysis is critical for monitoring the progress of synthesis, purifying the final product, and determining its purity, which is often required to be greater than 95% for subsequent applications. chemilyglycoscience.com

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. While it is an invaluable tool for determining the molecular weight distribution of polymers and large biomolecules, it is generally not the method of choice for the purity analysis of a small molecule like a single monosaccharide derivative. researchgate.net Its resolution in the low molecular weight range is typically insufficient to separate the target compound from small molecule impurities or reaction side-products.

In-depth Research Reveals Scant Information on this compound, Precluding Detailed Analysis

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical compound This compound . While extensive data exists for structurally related azido (B1232118) sugars, such as 6-azido-6-deoxy-D-glucose and 6-azido-6-deoxy-D-galactose, information detailing the synthesis, properties, and research applications of the hex-2-ulose variant is not presently available.

The '-ulose' designation indicates the presence of a ketone group at the second carbon position of the hexose (B10828440) sugar chain, a key structural feature that distinguishes it from the more commonly studied aldose (aldehyde-containing) counterparts. This structural difference is significant, as it would dictate the compound's chemical reactivity and its potential interactions within biological systems, including its recognition and processing by enzymes.

Research into other 6-azido monosaccharides has shown their immense value in chemical biology. These compounds serve as powerful tools for metabolic glycoengineering, where the azido group acts as a bioorthogonal chemical handle. Once incorporated into cellular glycans, the azide allows for visualization and identification of these complex carbohydrates through "click chemistry" reactions. For example, studies on 6-azido-6-deoxy-glucose have demonstrated its use in labeling intracellular proteins and probing the substrate promiscuity of enzymes like O-GlcNAc transferase. Similarly, UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine is widely used for tracking and labeling glycoconjugates.

However, without specific studies on this compound, any discussion of its role in glycoengineering, as an enzymatic probe, or its utility in synthesis would be purely speculative. The enzymatic pathways that might process a 2-keto-azido-sugar are not defined, and its efficacy as a substrate for glycosyltransferases or its potential as an inhibitor for glycosidases remains uninvestigated.

The absence of this compound in the current body of research literature prevents a detailed analysis of its applications as requested. Further synthetic and biochemical studies would be required to elucidate the potential of this compound as a tool in contemporary chemical biology.

Research Applications of 6 Azido 6 Deoxyhex 2 Ulose in Contemporary Chemical Biology

Synthetic Utility in Glycoconjugate and Oligosaccharide Construction

Chemoenzymatic Synthesis of Bespoke Glycans

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to construct complex, well-defined glycan structures that are often difficult to produce by purely chemical or biological means. rsc.orgnih.gov In this context, 6-azido-6-deoxyhex-2-ulose (as its D-fructose isomer) and other azido (B1232118) sugars serve as valuable building blocks and donor substrates for enzymes, enabling the creation of custom glycans with latent functionality for further modification.

A key strategy involves the use of glycosynthases, which are engineered mutant glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. nih.govresearchgate.net These enzymes utilize activated donor sugars, such as glycosyl azides, to transfer a sugar moiety to an acceptor molecule. nih.govnsf.gov For instance, rabbit muscle aldolase (B8822740) can catalyze the aldol (B89426) addition of dihydroxyacetone phosphate (B84403) to 3-azido-2-hydroxypropanal, leading to the formation of 6-azido-6-deoxy-D-fructose and 6-azido-6-deoxy-L-sorbose. researchgate.net These products can then be used in subsequent enzymatic steps or chemical modifications.

While the azide (B81097) is a powerful tool, its steric bulk compared to a hydroxyl group can sometimes impede recognition and processing by natural enzymes. acs.org Studies have shown that the acceptance of an azido sugar by a glycosyltransferase or glycosidase is highly dependent on the position of the azide and the specific enzyme, which underscores the need for careful design in chemoenzymatic pathways. acs.org Despite this, the utility of azido sugars is well-established, allowing for the synthesis of diverse structures from N- and O-linked glycans to human milk oligosaccharides and glycosaminoglycans. rsc.org The resulting azide-functionalized glycans are primed for conjugation to proteins, lipids, or surfaces, facilitating the creation of neoglycoconjugates, glycan arrays, and targeted drug delivery systems. biorxiv.orgresearchgate.net

| Enzyme Class | Azido Sugar Substrate Example | Acceptor Example | Product Application |

| Aldolase | 3-Azido-2-hydroxypropanal (precursor) | Dihydroxyacetone phosphate | Synthesis of 6-azido-6-deoxy-D-fructose researchgate.net |

| Glycosynthase | β-fucosyl-azide | pNP-Xylose | Synthesis of fucosylated oligosaccharides nsf.gov |

| Glycosyltransferase | Azido-functionalized Sialylglycosyl-asparagine | Dibenzocyclooctyne (DBCO)-functionalized phage | Creation of liquid glycan arrays for binding studies biorxiv.orgresearchgate.net |

Directed Evolution of Glycosynthases using Azido Sugars

Directed evolution is a powerful protein engineering technique used to create enzymes with novel or enhanced activities. A significant challenge in evolving glycosynthases has been the lack of high-throughput screening methods to identify improved variants from large mutant libraries, especially when using azido sugars as donor substrates. nih.govresearchgate.netbiorxiv.org The synthesis of a glycosidic bond using a glycosyl azide releases a free azide ion, providing a unique signature of enzyme activity. nsf.gov

Recently, innovative screening methodologies have been developed to overcome this hurdle. These methods are designed to rapidly detect glycosynthase activity in vivo, enabling the screening of millions of mutants. biorxiv.orgbiorxiv.org

Click Chemistry-Based Screening: A fluorescence-based approach has been developed that employs click chemistry to detect the product of the glycosynthase reaction. biorxiv.orgbiorxiv.org This method facilitated an ultrahigh-throughput, single-cell-based assay using fluorescence-activated cell sorting (FACS) to screen a library of over 10⁶ glycosynthase variants. biorxiv.org The screening successfully identified novel mutants with significantly increased activity for β-fucosyl-azide donors. biorxiv.orgbiorxiv.org

Azide-Sensing Genetic Circuits: Another approach utilizes an engineered synthetic promoter system, the cyn regulon, in E. coli. researchgate.netnsf.gov This system is designed to specifically detect the azide ion released during the glycosynthase reaction and, in response, induce the expression of a reporter gene, such as Green Fluorescent Protein (GFP). nih.govresearchgate.net The resulting fluorescence provides a direct readout of enzyme activity.

These breakthroughs in screening technology are accelerating the development of highly efficient glycosynthases capable of synthesizing bespoke glycans for various applications in glycobiology and biotechnology. nih.govbiorxiv.org

| Screening Method | Principle | Throughput | Application |

| Click Chemistry / FACS | In-vivo click reaction between the azido-sugar product and a fluorescent alkyne probe, followed by cell sorting. biorxiv.orgbiorxiv.org | Ultra-high (>10⁶ mutants) biorxiv.org | Evolving fucosynthases with enhanced activity for fucosyl-azide donors. biorxiv.orgbiorxiv.org |

| pCyn-GFP Regulon | An engineered E. coli biosensor where the released azide ion induces GFP expression. nih.govresearchgate.net | High | Detecting glycosynthase activity and screening mutant libraries. nih.govnsf.gov |

Development of Chemical Probes and Molecular Tools

The bioorthogonal nature of the azide group makes this compound an ideal precursor for constructing chemical probes and molecular tools. These tools are designed to investigate, visualize, and manipulate biological processes with high precision, often within the complex environment of living cells. acs.orgresearchgate.net

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomics strategy that uses reactive chemical probes to label and identify active enzymes within a complex proteome. nih.govsioc-journal.cnnih.gov These activity-based probes (ABPs) typically consist of a reactive "warhead" that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. nih.gov

Azido sugars like this compound are incorporated into ABPs as part of the binding element or as a latent reporter tag. researchgate.net After the probe reacts with its target enzyme, the azide handle can be selectively tagged with a fluorophore or a biotin (B1667282) affinity tag via a click reaction. researchgate.net This "tag-free" approach is advantageous because it uses a small, minimally perturbing probe for the initial labeling event in a live cell or organism, with the bulkier reporter group added later during in vitro analysis. researchgate.net

ABPs based on azido sugars have been developed to target various carbohydrate-active enzymes, such as glycosidases. nih.govnih.govportlandpress.com For example, metabolic chemical reporters like 6-azido-6-deoxy-glucose can be metabolized by cells and incorporated into glycoconjugates by glycosyltransferases, effectively tagging proteins that undergo specific types of glycosylation. nih.gov Subsequent click--to-a-reporter-tag allows for the visualization and identification of these glycosylated proteins, providing insights into cellular metabolism and enzyme promiscuity. nih.gov

| Probe Type | Target Enzyme Class | Mechanism of Action | Detection Method |

| Mechanism-Based ABP | Retaining Glycosidases nih.govportlandpress.com | Covalent modification of the active site nucleophile. frontiersin.org | Two-step labeling: probe reacts with enzyme, followed by click chemistry to attach a fluorescent or affinity tag to the probe's azide handle. researchgate.net |

| Metabolic Chemical Reporter | Glycosyltransferases (e.g., OGT) nih.gov | Metabolic incorporation of the azido sugar into cellular glycoconjugates. nih.gov | Click chemistry with a fluorescent tag (e.g., TAMRA) for in-gel fluorescence scanning or an affinity tag for enrichment and mass spectrometry. nih.gov |

Functionalizing Biomaterials and Surfaces

The azide group is a key enabler for the surface modification of biomaterials through click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnumberanalytics.com These reactions provide a highly efficient and specific method for covalently attaching molecules containing azido sugars, such as this compound or glycans derived from it, to various surfaces. sigmaaldrich.comnih.gov

This methodology is widely used to create "smart" biomaterials with tailored biological functions. acs.org For example, polymers, hydrogels, or nanoparticles can be functionalized with alkyne groups and then "clicked" with azide-bearing glycans. nih.govresearchgate.net This approach has been used to:

Construct Glycan Microarrays: Attaching specific glycans to a solid support to study carbohydrate-protein interactions.

Develop Scaffolds for Tissue Engineering: Creating hydrogels with immobilized signaling molecules or cell-adhesion motifs to guide cell behavior. acs.org

Prepare Nanoparticles for Targeted Drug Delivery: Decorating nanoparticles with glycans that are recognized by receptors on specific cell types. nih.gov

A notable example is the chemoenzymatic synthesis of N-glycan arrays on the surface of M13 bacteriophage. biorxiv.orgresearchgate.net In this system, an azido-functionalized glycan is attached to a phage particle that has been genetically encoded with dibenzocyclooctyne (DBCO) groups, demonstrating a powerful synergy between genetic engineering and click chemistry. biorxiv.orgresearchgate.net

| Biomaterial/Surface | Functionalization Chemistry | Azide-Containing Molecule | Application |

| M13 Phage | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) biorxiv.orgresearchgate.net | Azido-functionalized N-glycans | Liquid glycan arrays for studying protein-glycan binding biorxiv.orgresearchgate.net |

| Polymeric Hydrogels | CuAAC or SPAAC acs.orgnih.gov | Glycans derived from azido sugars | Scaffolds for regenerative medicine, controlled drug release acs.org |

| Nanoparticles | CuAAC or SPAAC nih.gov | Azido-sugar-modified targeting ligands | Targeted drug delivery, bioimaging nih.gov |

Design of Targeted Glycosylation Drugs

Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of small-molecule drugs, often improving solubility, metabolic stability, and bioavailability. creative-biolabs.com The introduction of an azido sugar moiety into a therapeutic agent provides a versatile handle for creating advanced drug delivery systems and targeted prodrugs.

Using chemoenzymatic methods, a sugar nucleotide analog such as UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine can act as a substrate for a glycosyltransferase, enabling the precise attachment of an azide-tagged sugar to a drug molecule or a biologic. The azide then serves as a chemical handle for further modification via click chemistry.

This strategy enables several innovative therapeutic designs:

Targeted Prodrugs: A glycosylated drug can be designed to be inactive until it reaches a specific tissue, such as a tumor, where high concentrations of certain glycosidases can cleave the sugar and release the active drug, thereby improving efficacy and reducing systemic toxicity. creative-biolabs.com

Enhanced Bioavailability: Attaching glucose or other sugars can facilitate transport across biological barriers. For example, glycosylation can improve gastrointestinal absorption for oral delivery or enable transport across the blood-brain barrier via glucose transporters (GLUTs). creative-biolabs.com

Antibody-Drug Conjugates (ADCs): The azide handle can be used to click a potent cytotoxic drug onto a glycosylated antibody, creating a highly targeted cancer therapeutic.

This approach of "glyco-engineering" small molecules represents a rational evolution in drug design, leveraging nature's own strategies to create more effective and safer medicines. creative-biolabs.com

| Drug/Molecule Class | Glycosylation Strategy | Purpose of Modification | Therapeutic Area |

| Small Molecule Prodrugs | Enzymatic attachment of a sugar (potentially derived from an azido precursor) that is later cleaved by target-specific glycosidases. creative-biolabs.com | Tumor-specific activation, reduced systemic toxicity. | Oncology creative-biolabs.com |

| Steroids (e.g., Dexamethasone) | Chemical or enzymatic glycosylation. creative-biolabs.com | Increased aqueous solubility and gastrointestinal absorption for oral delivery. | Anti-inflammatory creative-biolabs.com |

| CNS Therapeutics | Attachment of glucose moieties. creative-biolabs.com | Facilitate transport across the blood-brain barrier via GLUT1 transporters. | Neurology creative-biolabs.com |

| Biologics (e.g., Antibodies) | Incorporation of azido-sugar nucleotides (e.g., UDP-GalNAz) followed by click chemistry. | Site-specific conjugation of payloads (e.g., toxins, imaging agents). | Oncology, Diagnostics |

Theoretical and Computational Chemistry Studies of 6 Azido 6 Deoxyhex 2 Ulose

Molecular Dynamics Simulations for Conformational Landscape Analysis

While a static quantum calculation provides a single, lowest-energy structure, 6-azido-6-deoxyhex-2-ulose is a flexible molecule that exists as an ensemble of different conformations in solution. Molecular Dynamics (MD) simulations are used to explore this conformational landscape. mpg.de

An MD simulation of this compound would involve:

Simulating the movement of every atom in the molecule over time in a simulated aqueous environment.

Analyzing the trajectory to identify the most populated conformational states (e.g., different ring puckering forms or orientations of the azido (B1232118) group).

Calculating key structural parameters like Root Mean Square Deviation (RMSD) to understand the flexibility of different parts of the molecule.

Studies on related azido sugars have used computation-aided conformational analysis to understand the landscape of available conformers and their relative stability. mdpi.comnih.gov This type of analysis for this compound would reveal how its shape changes over time, which is critical for its biological activity and interactions.

Table 6.2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

This table shows potential results from an MD simulation, demonstrating the distribution of different molecular shapes. These data are purely illustrative.

| Conformational State | Population (%) | Average Lifetime (ps) | Key Dihedral Angle (C4-C5-C6-Nα) |

| Conformer A (gauche) | 65% | 150 | ~60° |

| Conformer B (anti) | 30% | 85 | ~180° |

| Other States | 5% | - | Variable |

Docking Studies and Enzyme-Substrate Interaction Modeling

Azido sugars are often used as chemical probes or precursors to enzyme inhibitors. nsf.govresearchgate.net Docking studies are computational experiments that predict how a molecule (ligand), such as this compound, binds to the active site of a target protein or enzyme.

This process would include:

Identifying a Target Enzyme: Selecting a biologically relevant enzyme, for example, a glycosidase or kinase, for which this sugar might be a substrate or inhibitor.

Molecular Docking Simulation: Using software to place the most stable conformer of this compound into the binding pocket of the enzyme and scoring the different binding poses.

Binding Affinity Prediction: The docking score provides an estimate of the binding affinity (e.g., in kcal/mol), suggesting how strongly the molecule might bind to the enzyme.

Interaction Analysis: The best-scoring poses are analyzed to identify specific interactions, such as hydrogen bonds or van der Waals contacts, between the sugar and amino acid residues in the enzyme's active site. This can explain the basis of its potential inhibitory activity. For instance, the interactions of the azide (B81097) and hydroxyl groups would be of primary interest.

Table 6.3: Example Docking Results for this compound with a Hypothetical Glycosidase

This table presents the kind of data a docking study would produce. The data is for illustrative purposes only.

| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -7.8 | ASP-101, TYR-210 | Hydrogen bond with hydroxyls |

| 1 | -7.8 | TRP-245 | Van der Waals contact with the pyranose ring |

| 2 | -7.2 | GLU-150 | Hydrogen bond with C1-hydroxyl |

| 3 | -6.9 | ASN-102 | Hydrogen bond with the azide group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.